3-(1-Aminocyclopropyl)benzonitrile
Description
3-(1-Aminocyclopropyl)benzonitrile (CAS No. 503417-36-5) is a benzonitrile derivative with a cyclopropylamine substituent at the meta position of the benzene ring. Its molecular formula is C₁₀H₁₀N₂, and it has a molecular weight of 158.20 g/mol . The compound features a strained cyclopropane ring fused to an amine group, which confers unique steric and electronic properties. Limited commercial availability (e.g., via suppliers like Parchem) suggests its niche application in specialized syntheses .
Properties
IUPAC Name |
3-(1-aminocyclopropyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-8-2-1-3-9(6-8)10(12)4-5-10/h1-3,6H,4-5,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZORZKOZFHXDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC(=C2)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296320 | |
| Record name | 3-(1-Aminocyclopropyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503417-36-5 | |
| Record name | 3-(1-Aminocyclopropyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503417-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Aminocyclopropyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 3-(1-Aminocyclopropyl)benzonitrile, enabling comparative analysis of their properties and applications.
Table 1: Key Structural and Commercial Attributes
Key Comparative Insights
Structural Complexity and Functional Groups: The cyclopropylamine group in this compound introduces significant ring strain, which may enhance reactivity in cycloaddition or ring-opening reactions compared to the linear aminomethyl group in 3-(Aminomethyl)benzonitrile . In contrast, 3-(3-Oxopropyl)benzonitrile contains a ketone moiety, rendering it more polar and susceptible to nucleophilic attack than the amine-containing analogs .
The hydrochloride salt of 3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile improves aqueous solubility but may limit compatibility with nonpolar solvents .
Commercial and Synthetic Utility: 3-(Aminomethyl)benzonitrile and 4-Amino-3-methylbenzonitrile are commercially available at lower costs, making them preferable for high-throughput applications . The niche availability of this compound suggests its use in targeted drug discovery, where the cyclopropane ring could improve pharmacokinetic profiles .
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